molecular formula C17H14N4OS B2931710 1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1206995-66-5

1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2931710
CAS No.: 1206995-66-5
M. Wt: 322.39
InChI Key: SUZNXPKAAKZYAG-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a novel chemical entity designed for research applications. This compound features a hybrid structure combining a pyrazole carboxamide core with a naphthothiazole moiety, a scaffold recognized for its significant potential in biomedical research. Compounds with similar structural frameworks, particularly those containing the naphtho[1,2-d]thiazol-2-ylamine group, have been identified as potent activators of small-conductance (KCa2.1–2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels . These channels are critical modulators of calcium signaling and membrane potential in both excitable and non-excitable cells, making them important targets for investigating conditions such as hypertension, and other cardiovascular and neurological disorders . Furthermore, the naphthothiazole structure is a key component in compounds investigated for their antiproliferative activity against various human tumor cell lines . Simultaneously, the pyrazole carboxamide group is a privileged structure in agrochemical and pharmaceutical research, with derivatives demonstrating potent antifungal activity by targeting mitochondrial function and disrupting fungal respiration . This unique combination of pharmacophores makes this compound a versatile and valuable tool for researchers exploring new therapeutic avenues in ion channel pharmacology, oncology, and antifungal agent development. The product is supplied with high purity and quality, ensuring reliability and reproducibility in your experimental work. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-9-18-21(2)14(10)16(22)20-17-19-13-8-7-11-5-3-4-6-12(11)15(13)23-17/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZNXPKAAKZYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives and thiazole precursors. The general synthetic pathway includes:

  • Formation of the Thiazole Ring : This is achieved through the reaction of naphthalene derivatives with thioamide compounds.
  • Pyrazole Formation : The thiazole derivative is then reacted with hydrazine derivatives to form the pyrazole ring.
  • Carboxamide Formation : Finally, the introduction of the carboxamide group is accomplished through acylation reactions.

The detailed synthetic route may vary based on specific substituents and desired properties of the final compound.

Anticancer Activity

Studies have indicated that compounds containing the naphtho[2,1-d]thiazole moiety exhibit promising anticancer properties. For instance, a series of thiazole derivatives were tested for their inhibitory effects on cancer cell lines, demonstrating significant cytotoxicity against various cancer types, including breast and colon cancers .

Antimicrobial Properties

Research has shown that derivatives of naphtho[2,1-d]thiazole possess notable antimicrobial activity. For example, compounds with similar structures demonstrated effectiveness against E. coli and S. aureus, suggesting that modifications in the thiazole and pyrazole frameworks can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings enhances biological activity.
  • Substituent Positioning : The positioning of substituents on the thiazole ring significantly affects potency; ortho substitutions often yield better results compared to para substitutions .

Case Studies

  • Antimalarial Activity : A study focusing on thiazole analogs reported that modifications in the N-aryl amide group linked to the thiazole ring led to compounds with high antimalarial potency against Plasmodium falciparum while maintaining low cytotoxicity in HepG2 cell lines .
  • Pin1 Inhibition : A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against human Pin1, a promising anticancer target. Some compounds showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.38
Compound BAntimicrobial12.5
Compound CAntimalarial8.0
Compound DPin1 Inhibition6.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

The target compound shares structural homology with pyrazole carboxamides synthesized in (e.g., 3a–3p ). Key comparisons include:

Compound Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Functional Groups
Target Compound 1,4-dimethyl; naphthothiazole Not reported ~377.43 (estimated) Not reported Pyrazole, thiazole, carboxamide
3a () Phenyl, cyano 133–135 403.1 68 Chloro, cyano, carboxamide
3d () 4-Fluorophenyl, cyano 181–183 421.0 71 Chloro, fluoro, carboxamide
  • Structural Differences: The target compound’s naphthothiazole moiety distinguishes it from the aryl/cyano-substituted pyrazoles in . This likely enhances aromatic stacking interactions but may reduce solubility compared to halogenated analogs .
  • Synthetic Yields : While yields for the target compound are unspecified, derivatives like 3d achieve 71% yields via EDCI/HOBt coupling, suggesting efficient methodologies for carboxamide formation .

Naphthothiazole vs. Naphthooxazole Derivatives

describes naphtho[2,1-d]oxazol-5-ols and their oxidative transformations. Key contrasts include:

  • Stability : Naphthothiazoles generally exhibit higher thermal stability than naphthooxazoles due to sulfur’s lower electronegativity, which strengthens the heterocyclic ring .

Thiazole Carboxamides with Pyridinyl Groups

highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s ). Comparisons include:

  • Bioactivity : Pyridinyl-thiazole carboxamides often target kinase enzymes, whereas the naphthothiazole in the target compound may favor intercalation with DNA or tubulin due to its extended aromatic system .
  • Synthesis : Both classes use coupling reagents (e.g., EDCI/HOBt), but the target compound’s naphthothiazole requires additional steps for fused-ring construction .

Benzo[b]naphtho[2,1-d]thiophene Derivatives

references benzo[b]naphtho[2,1-d]thiophene, a sulfur-containing polycyclic compound. Differences include:

  • Aromaticity : The target compound’s thiazole introduces a nitrogen atom, enabling hydrogen bonding absent in purely sulfur-based systems like thiophenes .
  • Applications : Thiophene derivatives are common in materials science, whereas thiazole-carboxamides are more prevalent in medicinal chemistry .

Research Findings and Implications

  • Thermodynamic Stability: The naphthothiazole core likely confers higher melting points (analogous to 3d’s 181–183°C) compared to non-fused thiazoles .
  • Synthetic Challenges : Constructing the naphthothiazole moiety may require multi-step protocols (e.g., oxidative cyclization), contrasting with simpler aryl substitutions in 3a–3p .

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